molecular formula C20H20N4O4 B11015755 N-(2,5-dimethoxyphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(2,5-dimethoxyphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11015755
M. Wt: 380.4 g/mol
InChI Key: VKOMPORCFXCSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 2,5-dimethoxyaniline, indazole, and pyrrolidine derivatives. Common synthetic routes may involve:

    Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aromatic aldehydes or ketones.

    Attachment of the pyrrolidine ring: This step may involve amide bond formation through coupling reactions using reagents like carbodiimides or other activating agents.

    Introduction of the 2,5-dimethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide analogs: Compounds with similar structures but different substituents.

    Indazole derivatives: Other compounds containing the indazole core with various functional groups.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring and different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N4O4/c1-27-13-7-8-17(28-2)16(10-13)21-20(26)12-9-18(25)24(11-12)19-14-5-3-4-6-15(14)22-23-19/h3-8,10,12H,9,11H2,1-2H3,(H,21,26)(H,22,23)

InChI Key

VKOMPORCFXCSQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.